molecular formula C11H14O2 B3031640 5-Sec-butyl-2-hydroxybenzaldehyde CAS No. 59893-28-6

5-Sec-butyl-2-hydroxybenzaldehyde

Cat. No.: B3031640
CAS No.: 59893-28-6
M. Wt: 178.23 g/mol
InChI Key: KKECZRYVNIFRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Sec-butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It has the molecular formula C11H14O2 and a molecular weight of 178.2277 .


Synthesis Analysis

5-tert-Butyl-2-hydroxybenzaldehyde participates in the synthesis of Schiff base appended porphyrazine . It is also used in the synthesis of Vanadium (V) amino phenolato antitumor agents and dibutyltin complexes for their cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H14O2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12/h4-8,13H,3H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.2277 . The physical appearance of this compound is not explicitly mentioned in the literature.

Scientific Research Applications

Copper(II) Complex Synthesis

5-Sec-butyl-2-hydroxybenzaldehyde derivatives are used in synthesizing Copper(II) complexes. These complexes exhibit distinct voltammetric ligand-based oxidations and are involved in the formation of stable silver(I) adducts. Such complexes demonstrate significant potential in electrochemical applications due to their unique oxidation properties and structural characteristics (Sylvestre et al., 2005).

Synthesis of Brominated Derivatives

The compound is used in the synthesis of brominated derivatives like 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde. Such derivatives are essential in various chemical reactions, including the study of solvent effects, reaction temperatures, and material ratios. These compounds play a critical role in organic synthesis and pharmaceutical research (Du Longchao, 2013).

Quantum Chemical Insights

This compound derivatives are subjects of quantum chemical studies. These studies focus on molecular structure, spectroscopy, and molecular docking, providing insights into bioactivity and potential therapeutic applications. The antiviral activity against various influenza viruses has been explored, demonstrating the compound’s relevance in medicinal chemistry (Mary & James, 2020).

Suzuki Cross-Coupling Reactions

It's used in Pd-complex catalyzed Suzuki cross-coupling reactions. These reactions are significant in organic chemistry, providing a method for creating complex molecules, especially in the synthesis of pharmaceuticals and fine chemicals (Wang et al., 2014).

Enhancement in Catalytic Activity

This compound derivatives have been utilized in the synthesis of metal complexes that show marked stabilization of redox states and enhanced catalytic activity. These complexes are used in selective oxidations of alcohols, highlighting their importance in catalytic processes (Arion et al., 2013).

Mechanism of Action

Target of Action

It’s known that this compound is a 5-substituted 2-hydroxy aromatic aldehyde . Aromatic aldehydes often interact with various enzymes and receptors in the body, but the specific targets for this compound need further investigation.

Mode of Action

It’s known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s structure suggests it might be involved in reactions at the benzylic position . These reactions can lead to various downstream effects, depending on the specific targets and cells involved.

Result of Action

It’s known that the compound participates in the synthesis of schiff base appended porphyrazine , which suggests it might have roles in cellular processes involving these compounds.

Biochemical Analysis

Biochemical Properties

5-Sec-butyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and other derivatives. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form complexes with proteins through its aldehyde and hydroxyl groups, leading to potential modifications in protein structure and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, this compound can impact cell proliferation and apoptosis, making it a valuable tool for studying cell cycle regulation and cancer biology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular function, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in cellular and metabolic functions. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These findings underscore the importance of determining the appropriate dosage for experimental studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, the compound may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Properties

IUPAC Name

5-butan-2-yl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKECZRYVNIFRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334773
Record name 5-Sec-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-28-6
Record name 5-Sec-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Sec-butyl-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Sec-butyl-2-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Sec-butyl-2-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Sec-butyl-2-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Sec-butyl-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Sec-butyl-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.